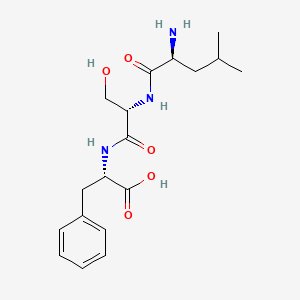![molecular formula C28H45N7 B1340036 N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine CAS No. 675135-77-0](/img/structure/B1340036.png)
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine is a compound with the molecular formula C28H45N7. It is known for its potent inhibitory effects on human immunodeficiency virus type 1 (HIV-1) infection. This compound is a derivative of KRH-1636 and has been developed to be orally bioavailable with enhanced anti-HIV-1 activity .
Vorbereitungsmethoden
The synthesis of N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:
Formation of the imidazole intermediates: This involves the reaction of appropriate starting materials under controlled conditions to form imidazole derivatives.
Coupling reactions: The imidazole intermediates are then coupled with other reactants to form the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the interactions between chemokine receptors and their ligands.
Medicine: It is a potent inhibitor of HIV-1 infection and is being studied for its potential use in treating HIV/AIDS.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine exerts its effects by binding to the CXCR4 receptor, a chemokine receptor involved in the retention and homing of hematopoietic progenitor cells in the bone marrow. By binding to this receptor, this compound inhibits the binding of the natural ligand, stromal cell-derived factor 1 (SDF-1α), thereby blocking the signaling pathways that lead to HIV-1 infection. This compound also inhibits the binding of anti-CXCR4 monoclonal antibodies that recognize the extracellular loops of CXCR4 .
Vergleich Mit ähnlichen Verbindungen
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine is compared with other CXCR4 antagonists such as AMD3100 and KRH-1636. While AMD3100 binds to the transmembrane region of CXCR4, this compound binds to the extracellular loops of the receptor. This difference in binding sites results in distinct mechanisms of action and efficacy. This compound has been shown to have higher oral bioavailability and more potent anti-HIV-1 activity compared to AMD3100 and KRH-1636 .
Similar compounds include:
AMD3100: A CXCR4 antagonist that binds to the transmembrane region of the receptor.
KRH-1636: A precursor to KRH-3955 with lower oral bioavailability and anti-HIV-1 activity.
Plerixafor: Another CXCR4 antagonist used in the mobilization of hematopoietic stem cells.
Eigenschaften
CAS-Nummer |
675135-77-0 |
|---|---|
Molekularformel |
C28H45N7 |
Molekulargewicht |
479.7 g/mol |
IUPAC-Name |
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine |
InChI |
InChI=1S/C28H45N7/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30) |
InChI-Schlüssel |
SHGBVICHXYKTGY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C |
Kanonische SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)











